![molecular formula C15H34N2O4Si B14245748 N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-09-0](/img/structure/B14245748.png)
N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of N-pentylurea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
N-pentylurea+3-(triethoxysilyl)propyl isocyanate→N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified by distillation or recrystallization. The use of catalysts such as tin compounds can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of composite materials, coatings, and adhesives to enhance mechanical properties and durability.
Mécanisme D'action
The mechanism of action of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds between the silane group and various substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in a stable and durable bond that enhances the properties of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-[3-(Triethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a urea group and a triethoxysilyl group. This allows it to form strong bonds with both organic and inorganic materials, making it highly versatile for various applications. The presence of the pentyl group also enhances its hydrophobicity, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
390777-09-0 |
|---|---|
Formule moléculaire |
C15H34N2O4Si |
Poids moléculaire |
334.53 g/mol |
Nom IUPAC |
1-pentyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O4Si/c1-5-9-10-12-16-15(18)17-13-11-14-22(19-6-2,20-7-3)21-8-4/h5-14H2,1-4H3,(H2,16,17,18) |
Clé InChI |
VEYWUHYKPHDGJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


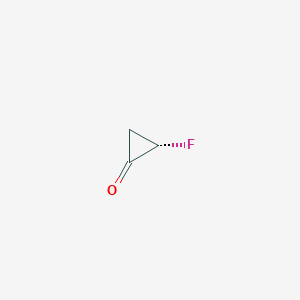
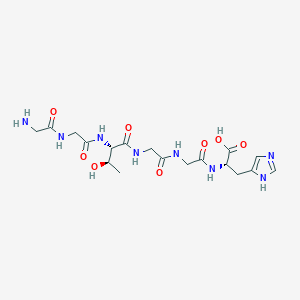
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)

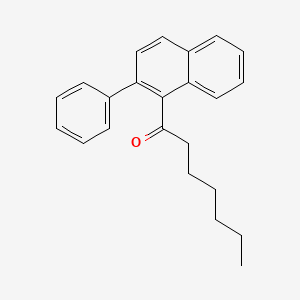
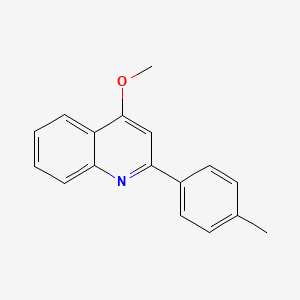
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
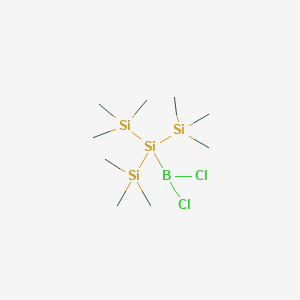

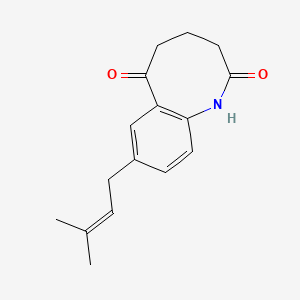
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
